4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H13BrF3NO3S and its molecular weight is 376.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
Zinc Phthalocyanine Derivatives : Research has shown that zinc phthalocyanines substituted with benzenesulfonamide derivatives, similar in structure to 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide, exhibit promising properties for photodynamic therapy. These compounds have been found to possess high singlet oxygen quantum yields, making them potential candidates for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photophysicochemical Properties : Further studies on zinc(II) phthalocyanines with benzenesulfonamide derivative substituents have highlighted their photophysical and photochemical properties. These properties are essential for their role as photosensitizers in photocatalytic applications, suggesting their utility in various scientific and industrial processes (Öncül, Öztürk, & Pişkin, 2021).
Spectroscopic and Aggregation Properties : The aggregation, photophysical, and photochemical properties of zinc(II) phthalocyanines substituted with similar benzenesulfonamide units have been explored, indicating their potential as photosensitizer candidates in photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Chemical Structure and Properties
Crystal Structure Analysis : Studies on the crystal structures of N-phenylbenzenesulfonamides, which include derivatives similar to this compound, have provided insights into their molecular geometry and potential applications in crystal engineering and pharmaceutical design (Gelbrich, Threlfall, & Hursthouse, 2012).
Steric Pressure and Chemical Reactivity : Research on the steric effects of trifluoromethyl groups in benzenesulfonamides has revealed their impact on chemical reactivity, suggesting potential applications in synthetic chemistry and material science (Schlosser et al., 2006).
Synthesis and Reactions
Electrophilic Bromoamidation : A study demonstrated a catalyst-free and metal-free bromoamidation of unactivated olefins using compounds like 4-(Trifluoromethyl)benzenesulfonamide. This highlights a potential method for the synthesis of complex molecules, including those related to this compound (Yu, Chen, Cheng, & Yeung, 2015).
Synthesis of Benzenesulfonamide Derivatives : Research on the synthesis of benzenesulfonamide derivatives, including those similar to this compound, has been conducted. These derivatives have potential applications in pharmaceuticals and chemical industries (Gao, Xu, Wang, Zheng, 2014).
Properties
IUPAC Name |
4-bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO3S/c1-19-6-2-5-16-20(17,18)8-3-4-10(12)9(7-8)11(13,14)15/h3-4,7,16H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXHLZRJSLAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674359 | |
Record name | 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-98-5 | |
Record name | 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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